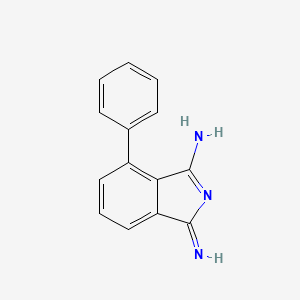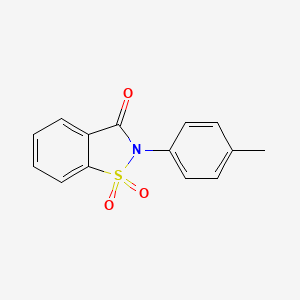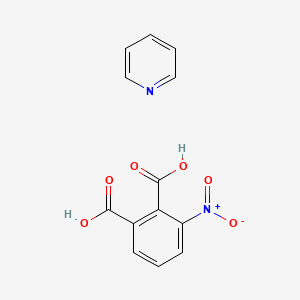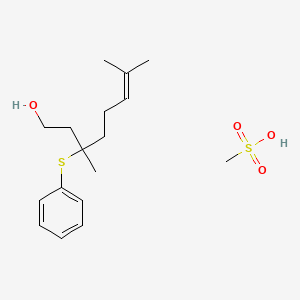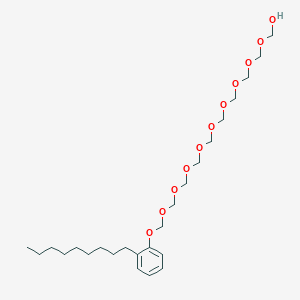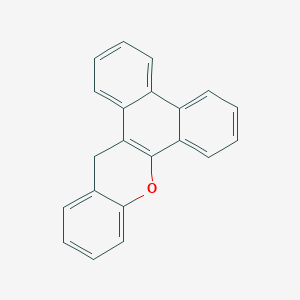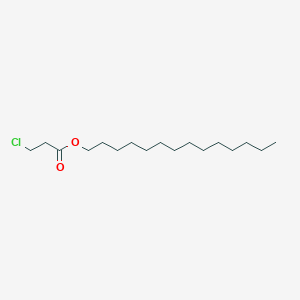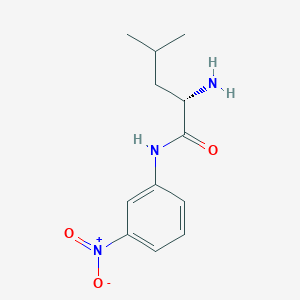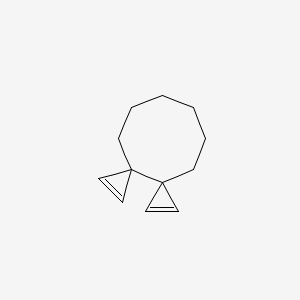
Dispiro(2.0.2.6)dodeca-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro(2.0.2.6)dodeca-1,5-diene is an organic compound with the molecular formula C12H16. It is characterized by its unique structure, which includes two spiro-connected cyclohexane rings and a diene system. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.6)dodeca-1,5-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro(2.0.2.6)dodeca-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the diene can lead to the formation of saturated spiro compounds.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the diene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated spiro compounds.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Dispiro(2.0.2.6)dodeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Research into its potential as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Dispiro(2.0.2.6)dodeca-1,5-diene in chemical reactions involves the interaction of its diene system with various reagents. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Dispiro(2.0.2.5)dodeca-1,5-diene
- Dispiro(2.0.2.7)dodeca-1,5-diene
Comparison
Dispiro(2.0.2.6)dodeca-1,5-diene is unique due to its specific spirocyclic structure and the positioning of the diene system. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for studying spirocyclic chemistry.
Propiedades
Número CAS |
64371-17-1 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
dispiro[2.0.24.63]dodeca-1,5-diene |
InChI |
InChI=1S/C12H16/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h7-10H,1-6H2 |
Clave InChI |
WNUNWMHZBCIDFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(C=C2)C3(CC1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



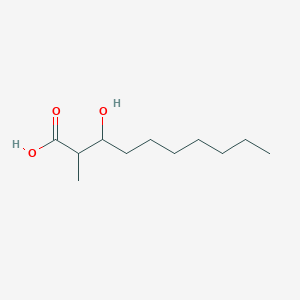

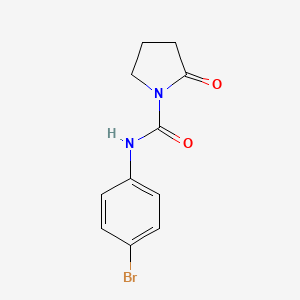
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
